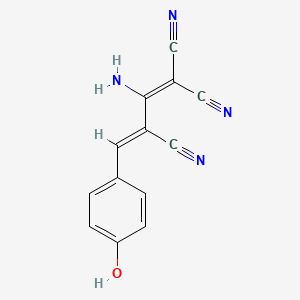

Tyrphostin AG 112

説明

特性

CAS番号 |

122520-87-0 |

|---|---|

分子式 |

C13H8N4O |

分子量 |

236.23 g/mol |

IUPAC名 |

(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2/b10-5+ |

InChIキー |

DXVJRTIPBNBLLB-BJMVGYQFSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)O |

正規SMILES |

C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O |

製品の起源 |

United States |

Foundational & Exploratory

Tyrphostin AG 112: A Technical Guide to its Function as an EGFR Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tyrphostin AG 112, a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) phosphorylation. It details the mechanism of action, presents available quantitative data, and offers detailed experimental protocols for its characterization in a research setting.

Introduction: EGFR Signaling and the Role of this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase, a critical component in cellular signaling.[1] Upon binding with ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental in regulating cell proliferation, survival, differentiation, and motility.[1][2]

Dysregulation of EGFR signaling, through overexpression or constitutive activity from mutations, is a well-established driver in the progression of various cancers, including those of the lung, colon, breast, and pancreas.[3] This makes EGFR a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[4] this compound, also known as Tyrphostin A48, is a member of this family that specifically inhibits EGFR tyrosine kinase activity, thereby blocking the autophosphorylation process and subsequent downstream signaling.[5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[6][7] The kinase domain of EGFR contains an ATP-binding pocket that is essential for the phosphotransfer reaction. This compound binds to this site, preventing ATP from binding and effectively blocking the autophosphorylation of the receptor. This inhibition halts the activation of downstream signaling cascades that promote cell growth and proliferation.[4][7] By arresting the EGFR signaling pathway at its origin, this compound serves as a valuable tool for studying EGFR-dependent cellular processes and as a potential scaffold for developing antiproliferative agents.[8]

Quantitative Data

The available quantitative data for this compound is summarized below. For comparative context, data for other relevant tyrphostin-based EGFR inhibitors are also included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H8N4O | [5][9] |

| Molecular Weight | 236.23 g/mol | [5][9] |

| IUPAC Name | (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [5] |

| Synonyms | Tyrphostin A48, AG-112 |[5] |

Table 2: In Vitro Inhibitory Activity of Tyrphostin Compounds

| Compound | Target | IC50 Value (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| Tyrphostin AG1112 | EGFR | 15 | Cell-based assay | [10] |

| PDGFR | 20 | Cell-based assay | [10] | |

| p210bcr-abl | 2 | Cell-based assay | [10] | |

| Tyrphostin AG-528 | EGFR | 4.9 | Cell-free assay | [11] |

| | ErbB2/HER2 | 2.1 | Cell-free assay |[11] |

Experimental Protocols and Workflow

The characterization of an EGFR inhibitor like this compound typically involves a series of in vitro and cell-based assays to confirm its mechanism, potency, and effects on cell viability.

Protocol 1: In Vitro EGFR Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.[2][12]

Materials:

-

Purified recombinant EGFR kinase domain

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP solution (unlabeled)

-

[γ-33P]ATP

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare Reagents: Create a serial dilution of this compound in DMSO. For the reaction, prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate.

-

Initiate Reaction: In a microcentrifuge tube, add the inhibitor from the serial dilution (or DMSO for control). Add the kinase/substrate master mix.

-

Start Phosphorylation: Initiate the kinase reaction by adding the ATP mix (containing both unlabeled ATP and [γ-33P]ATP). The final ATP concentration is typically at or near the Km for the enzyme.[13]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for phosphorylation.[2][12]

-

Stop Reaction & Spot: Stop the reaction by adding ice-cold phosphoric acid. Spot a small volume of each reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure to assess the phosphorylation status of EGFR and downstream targets in cultured cells after treatment with this compound.[1][14]

Materials:

-

A431 cells (or other high-EGFR expressing cell line)

-

Complete cell culture medium

-

This compound

-

Human EGF

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-EGFR, anti-p-ERK, anti-Actin

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., A431) and allow them to attach. Serum-starve the cells for several hours before treatment. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1]

-

Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.[1] Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[1]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[15] Analyze band intensities to determine the change in protein phosphorylation relative to total protein and the loading control (Actin).

Protocol 3: Cell Proliferation Assay (MTS/MTT)

This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value in a cellular context.[15]

Materials:

-

Cancer cell lines (e.g., A549, PC-9)

-

Complete cell culture medium

-

Sterile 96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[15]

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add Reagent: Add the MTS or MTT reagent to each well according to the manufacturer’s instructions and incubate for 1-4 hours.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com.cn [promega.com.cn]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. benchchem.com [benchchem.com]

Tyrphostin AG 112: A Technical Guide to its Signaling Pathway Involvement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 112 is a synthetically derived protein tyrosine kinase inhibitor with demonstrated effects on key signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on cellular signaling cascades, and detailed protocols for its experimental investigation. Quantitative data on its inhibitory activity are presented, along with visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound primarily functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation. By targeting the tyrosine kinase activity of EGFR, it blocks the initiation of downstream signaling cascades that are crucial for cell growth, differentiation, and survival. While its primary target is EGFR, studies have shown that this compound also exhibits inhibitory activity against other tyrosine kinases, including the p210bcr-abl fusion protein and the Platelet-Derived Growth Factor Receptor (PDGFR).

Quantitative Inhibition Data

The inhibitory potency of this compound against various tyrosine kinases has been quantified through IC50 measurements. These values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

| Target Kinase | Cell Line | IC50 Value (µM) | Citation |

| p210bcr-abl | p210bcr-abl cells | 2 | [1] |

| EGFR | EGFR-expressing cells | 15 | [1] |

| PDGFR | PDGFR-expressing cells | 20 | [1] |

Core Signaling Pathway Involvement

This compound exerts its cellular effects by modulating critical signaling pathways that regulate cell cycle progression and apoptosis. The primary pathway affected is the EGFR signaling cascade, which subsequently influences the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins containing SH2 domains, such as Shc and Grb2. The recruitment of the Grb2-SOS complex activates Ras, which in turn initiates the MAPK cascade, leading to the activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. This compound inhibits the initial autophosphorylation of EGFR, thereby blocking the entire downstream cascade.

Cell Cycle Regulation

Studies in breast cancer cell lines have demonstrated that this compound induces a significant delay in the progression through the G1 and S phases of the cell cycle.[2] This effect is attributed to the suppression of cyclin B1 expression and the inhibition of the functional activity of the cyclin B1/p34cdc2 complex, a key regulator of the G2/M transition.[2] A 90% reduction in the level of cyclin B1 was observed in the presence of 100 µM of a tyrphostin.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a relevant cell line (e.g., A431, MCF-7).

Materials:

-

Cell line overexpressing EGFR (e.g., A431)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Recombinant Human EGF

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal.

-

Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

-

Quantify band intensities to determine the relative levels of phosphorylated EGFR.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound is a valuable research tool for investigating the role of EGFR-mediated signaling in cancer. Its ability to inhibit EGFR phosphorylation and subsequently impact cell cycle progression and survival provides a clear mechanism of action. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the intricate cellular effects of this compound and its potential as a therapeutic agent. Future research should focus on elucidating the precise downstream targets of this compound within the MAPK and PI3K/Akt pathways to provide a more complete understanding of its signaling pathway involvement.

References

Tyrphostin AG 112: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 112 is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, with a primary focus on its role as an Epidermal Growth Factor Receptor (EGFR) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Target Identification and Primary Activity

This compound has been identified as an inhibitor of EGFR phosphorylation.[1] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a common driver in various cancers, making it a key therapeutic target. The inhibitory action of tyrphostins on EGFR autophosphorylation has been demonstrated to correlate with their anti-proliferative effects in cancer cells.[2]

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in various human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 1.37 ± 0.09 | [3] |

| Mia-PaCa-2 | Pancreatic Cancer | 14.33 ± 0.79 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 4.89 ± 0.56 | [3] |

| ARPE-19 (Normal) | Retinal Pigment Epithelium | 18.26 ± 0.58 | [3] |

Signaling Pathways

This compound exerts its effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various downstream signaling proteins. This initiates multiple signaling pathways critical for cancer cell growth and survival.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

References

Tyrphostin AG 112: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Tyrphostin AG 112, a member of the tyrphostin family of protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a synthetic organic compound known for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₄O | [3][4] |

| Molecular Weight | 236.23 g/mol | [4] |

| Synonyms | Tyrphostin A48, AG-112, AG112 | [1][4] |

| Appearance | Solid | [3] |

| CAS Number | 144978-82-5 | [3] |

Mechanism of Action: Inhibition of EGFR Signaling

This compound functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1][2][3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for normal cellular processes and are often dysregulated in various cancers.

This compound, like other members of the tyrphostin family, is believed to act as an ATP-competitive inhibitor at the kinase domain of EGFR. By competing with ATP for its binding site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of EGFR activity can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific experimental protocols detailing the use of this compound are not extensively published, the following are standard methodologies for evaluating the efficacy of EGFR inhibitors. These protocols can be adapted for the investigation of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., HTRF®, ADP-Glo™, or ELISA-based)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.

-

In a microplate, add the EGFR enzyme, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Assay Workflow

Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR and total EGFR. A loading control like β-actin should also be probed.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition.

Western Blot Experimental Workflow

Caption: Workflow for assessing EGFR phosphorylation inhibition by Western blot.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for studying the role of EGFR signaling in various cellular processes and diseases. Its inhibitory action on EGFR phosphorylation makes it a relevant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its biological activity. Further studies are warranted to fully elucidate its specific inhibitory profile and therapeutic potential.

References

- 1. AG 112 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. AG 112 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Tyrphostin AG 112: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the epidermal growth factor receptor (EGFR) inhibitor, Tyrphostin AG 112.

This compound is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors. It specifically targets the phosphorylation of the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Chemical and Physical Properties

This compound is a small organic molecule with the following chemical properties:

| Property | Value | Source |

| CAS Number | 144978-82-5 | N/A |

| Molecular Formula | C₁₃H₈N₄O | N/A |

| Molecular Weight | 236.23 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of EGFR phosphorylation. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and blocking the activation of downstream signaling.

The primary signaling cascades affected by the inhibition of EGFR phosphorylation include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK pathway is central to the regulation of gene expression involved in cell proliferation, while the PI3K-Akt pathway plays a critical role in promoting cell survival and inhibiting apoptosis. By blocking EGFR activation, this compound effectively dampens these pro-growth and pro-survival signals.

Quantitative Data: Inhibitory Activity of Tyrphostins

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |

| Tyrphostin AG1112 | p210bcr-abl | 2 | In cells |

| EGFR | 15 | In cells | |

| PDGFR | 20 | In cells | |

| Tyrphostin AG-528 | EGFR | 4.9 | Cell-free assay |

| ErbB2/HER2 | 2.1 | Cell-free assay | |

| Tyrphostin AG 1478 | EGFR (ErbB1) | ~0.003 | In vitro |

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)

-

Trichloroacetic acid (TCA)

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant EGFR, and the poly(Glu, Tyr) substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in cold 10% TCA.

-

Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the filter papers using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Inhibition in Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK in a cellular context.

Materials:

-

Cell line expressing EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific inhibitory concentrations and detailed downstream effects in various cellular contexts will be crucial for fully elucidating its therapeutic potential.

Tyrphostin AG 112: A Potential Modulator of Angiogenesis Through EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 112 is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] While direct experimental evidence detailing its effects on angiogenesis is limited in the current scientific literature, its mechanism of action suggests a potential role in modulating this critical physiological and pathological process. The EGFR signaling cascade is a well-established driver of cellular proliferation, migration, and survival, all of which are fundamental to the formation of new blood vessels. This technical guide provides an in-depth overview of the theoretical framework for this compound's effects on angiogenesis pathways, based on its known molecular target. It also furnishes researchers with detailed, albeit generic, experimental protocols to investigate these potential effects and offers visualizations of the implicated signaling pathways.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and tightly regulated process essential for development, wound healing, and tissue repair. However, dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The process is orchestrated by a delicate balance of pro- and anti-angiogenic factors, with receptor tyrosine kinases (RTKs) playing a pivotal role.

One such RTK is the Epidermal Growth Factor Receptor (EGFR). Upon binding to its ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that can promote cell proliferation, survival, and migration.

This compound is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinase activity. Specifically, this compound acts as an inhibitor of EGFR phosphorylation.[1] By blocking the initial activation step of the EGFR signaling cascade, this compound has the potential to disrupt the downstream cellular processes that contribute to angiogenesis.

Potential Mechanism of Action: EGFR Signaling in Angiogenesis

The pro-angiogenic effects of EGFR signaling are mediated through the activation of several downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways converge on the regulation of gene expression and protein function to promote endothelial cell proliferation, migration, and tube formation.

A hypothetical model of how this compound might interfere with these pathways is presented below.

Caption: EGFR signaling pathway in angiogenesis and the putative inhibitory point of this compound.

Quantitative Data

As of the latest literature review, specific quantitative data on the inhibitory effects of this compound on angiogenesis-related processes such as endothelial cell proliferation (IC50), migration, or tube formation are not available. The primary characterization of this compound is as an inhibitor of EGFR phosphorylation.

| Compound | Target | Assay | IC50 | Reference |

| This compound | EGFR Phosphorylation | In vitro kinase assay | Data not available | [1] |

Researchers are encouraged to perform dose-response studies to determine the IC50 values of this compound in various angiogenesis assays.

Experimental Protocols

The following are detailed, generic protocols for key in vitro angiogenesis assays that can be adapted to investigate the effects of this compound.

Endothelial Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

This compound (dissolved in DMSO)

-

BrdU Cell Proliferation Assay Kit

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.

-

Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (EGM-2 with DMSO).

-

Incubate for 24-48 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase.

-

Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add EGM-2 containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

Matrigel (or other basement membrane extract)

-

96-well plates

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

-

Incubate for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope and capture images.

-

Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length.

Conclusion and Future Directions

While this compound is established as an EGFR phosphorylation inhibitor, its specific role in angiogenesis remains to be elucidated. The theoretical framework presented in this guide, based on the known involvement of EGFR signaling in angiogenesis, strongly suggests that this compound may possess anti-angiogenic properties. The provided experimental protocols offer a roadmap for researchers to systematically investigate this hypothesis. Future studies should focus on performing these in vitro assays to generate quantitative data on the effects of this compound on endothelial cell function. Furthermore, in vivo models of angiogenesis, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, would be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound as an anti-angiogenic agent. Such investigations will be instrumental in defining the therapeutic window and potential clinical applications of this compound in diseases driven by pathological angiogenesis.

References

The Role of Tyrphostins in JAK/STAT Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various pathologies, including myeloproliferative neoplasms and autoimmune diseases, making it a key target for therapeutic intervention. Tyrphostins, a class of synthetic tyrosine kinase inhibitors, have been investigated for their potential to modulate this pathway. While many tyrphostins, such as Tyrphostin AG 112, are primarily recognized for their inhibitory effects on growth factor receptors like EGFR, compounds such as Tyrphostin AG 490 have been extensively characterized as potent inhibitors of JAK kinases. This technical guide provides an in-depth examination of the role of tyrphostins in JAK/STAT signaling, with a primary focus on the well-documented activities of Tyrphostin AG 490 as a representative member of this class. We will explore its mechanism of action, present quantitative data on its inhibitory profile, and provide detailed experimental protocols for its use in studying the JAK/STAT pathway.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[1][2] The pathway is initiated by the binding of a ligand to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1][2]

Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Latent STAT monomers are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.[1] This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1] Aberrant activation of the JAK/STAT pathway is a hallmark of various diseases, making the development of specific inhibitors a significant area of research.[1]

Tyrphostins as Modulators of JAK/STAT Signaling

Tyrphostins are a broad family of synthetic compounds designed to inhibit the activity of protein tyrosine kinases.[3] While initially developed as inhibitors of the epidermal growth factor receptor (EGFR), subsequent studies have revealed that the selectivity of these compounds varies, with some members exhibiting potent inhibitory activity against other tyrosine kinases, including those of the JAK family.[3]

This compound

This compound is primarily characterized as an inhibitor of EGFR phosphorylation.[4] While it is often categorized commercially as a compound related to JAK/STAT signaling, detailed mechanistic studies and quantitative data specifically demonstrating its direct inhibitory effect on JAK kinases are not extensively available in the current scientific literature. Its structural similarity to other tyrphostins that do inhibit JAKs suggests a potential for such activity, but this remains an area for further investigation.

Tyrphostin AG 490: A Case Study in JAK/STAT Inhibition

In contrast to this compound, Tyrphostin AG 490 is a well-established and potent inhibitor of JAK2 tyrosine kinase.[5][6] It has been widely used as a chemical tool to probe the function of the JAK/STAT pathway in various biological contexts.

Mechanism of Action: Tyrphostin AG 490 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[7] This binding prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the JAK kinase itself and its downstream substrates, including the STAT proteins.[7] By inhibiting JAK2 autophosphorylation and subsequent STAT phosphorylation, Tyrphostin AG 490 effectively blocks the entire downstream signaling cascade.[5][6] Studies have shown that AG 490 can inhibit the phosphorylation of STAT3 and STAT5, key mediators of JAK2 signaling.[6][8][9]

Quantitative Data on Tyrphostin Inhibition

The following tables summarize the available quantitative data for the inhibitory activity of Tyrphostin AG 490 and related compounds against various kinases. This data is crucial for designing experiments and interpreting results.

| Compound | Target Kinase | IC50 | Cell Line/Assay Conditions |

| Tyrphostin AG 490 | JAK2 | ~10 µM | B cell precursors of ALL patients |

| EGFR | 0.1 µM | Not specified | |

| ErbB2 | 13.5 µM | Not specified | |

| IL-2-mediated cell proliferation | 25 µM | D10 T cell line | |

| STAT5a/5b phosphorylation | 50-70 µM | IL-2-stimulated T cells |

Table 1: Inhibitory concentrations (IC50) of Tyrphostin AG 490 against various kinases and cellular processes.

Experimental Protocols

The following are detailed protocols for key experiments utilizing Tyrphostin AG 490 to investigate the JAK/STAT signaling pathway. These can be adapted for other tyrphostins and cell systems.

Western Blot Analysis of STAT Phosphorylation

This protocol details the procedure to assess the inhibitory effect of Tyrphostin AG 490 on cytokine-induced STAT phosphorylation in a given cell line.

Materials:

-

Cell line of interest (e.g., TF-1, HEL)

-

Complete cell culture medium

-

Cytokine for stimulation (e.g., IL-6, EPO, GM-CSF)

-

Tyrphostin AG 490 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-phospho-JAK2, anti-total-JAK2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or recover overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of Tyrphostin AG 490 (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-STAT3) to confirm equal loading.

-

Cell Proliferation Assay

This protocol measures the effect of Tyrphostin AG 490 on the proliferation of cytokine-dependent cell lines.

Materials:

-

Cytokine-dependent cell line (e.g., Ba/F3)

-

Complete cell culture medium

-

Cytokine for proliferation

-

Tyrphostin AG 490

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in the presence of the required cytokine.

-

-

Treatment:

-

Add serial dilutions of Tyrphostin AG 490 to the wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Proliferation Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation relative to the vehicle control and plot the results to determine the IC50 value.

-

Visualizing Mechanisms and Workflows

The JAK/STAT Signaling Pathway

Caption: Overview of the canonical JAK/STAT signaling pathway.

Mechanism of Tyrphostin AG 490 Inhibition

Caption: ATP-competitive inhibition of JAK2 by Tyrphostin AG 490.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing STAT phosphorylation via Western Blot.

Conclusion

Tyrphostins represent a versatile class of tyrosine kinase inhibitors with varying selectivity profiles. While the direct role of some members like this compound in JAK/STAT signaling requires further elucidation, compounds such as Tyrphostin AG 490 have proven to be invaluable tools for dissecting this critical pathway. As an ATP-competitive inhibitor of JAK2, Tyrphostin AG 490 effectively abrogates downstream signaling, leading to the inhibition of STAT phosphorylation and subsequent cellular responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize tyrphostins to study and target the JAK/STAT pathway. Further research into the kinase selectivity profiles of a broader range of tyrphostins may uncover novel inhibitors with unique therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Efficacy of Tyrphostin AG 112: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Tyrphostin AG 112, a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] Due to the limited availability of in-depth studies specifically on this compound, this document synthesizes available data on closely related tyrphostin compounds and outlines standard experimental protocols for the evaluation of EGFR inhibitors.

Core Efficacy Data

Quantitative data on the inhibitory effects of tyrphostin compounds on various tyrosine kinases is crucial for assessing their potency and specificity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for a closely related compound, Tyrphostin AG 1112. It is important to note that while often discussed in similar contexts, this compound and AG 1112 may not be identical, and thus these values should be considered indicative.

| Compound | Target Kinase | IC50 (µM) | Cell Line/System |

| Tyrphostin AG 1112 | p210 bcr-abl | 2 | Not specified |

| Tyrphostin AG 1112 | EGFR | 15 | Not specified |

| Tyrphostin AG 1112 | PDGFR | 20 | Not specified |

Data sourced from MedChemExpress.[2]

Key Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it targets and the experimental workflow used to assess its efficacy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates several downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. This compound, as an EGFR inhibitor, is expected to block the initiation of these cascades.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for Efficacy Testing

The evaluation of a tyrosine kinase inhibitor like this compound typically follows a standardized workflow, beginning with in vitro assays to determine its direct effects on enzyme activity and cell viability, followed by analysis of its impact on cellular signaling pathways.

Caption: A typical experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the efficacy of EGFR inhibitors. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells (e.g., A431 human epidermoid carcinoma cells)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for EGFR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets.

Materials:

-

Cells and culture reagents

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Tyrphostin AG 112: A Technical Guide to its Effects on Tyrosine Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds designed as potent and specific inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Tyrphostin AG 112 is a notable member of this family, demonstrating significant inhibitory activity against several key tyrosine kinases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on tyrosine kinase activity, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action effectively blocks the initiation and propagation of downstream signaling cascades that are dependent on the activity of these kinases.

Effects on Tyrosine Kinase Activity

This compound has been shown to inhibit a range of tyrosine kinases with varying degrees of potency. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), the p210bcr-abl fusion protein, and the Platelet-Derived Growth Factor Receptor (PDGFR).

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |

| p210bcr-abl | 2 | K562 cells | [1] |

| EGFR | 15 | - | [1] |

| PDGFR | 20 | - | [1] |

Signaling Pathways Modulated by this compound

By inhibiting EGFR, p210bcr-abl, and PDGFR, this compound disrupts several critical signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a key driver of cell growth and proliferation. Its activation initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. This compound's inhibition of EGFR blocks these pathways, leading to cell cycle arrest and a reduction in cell proliferation.

References

Methodological & Application

Preparation of Tyrphostin AG 112 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of Tyrphostin AG 112 in Dimethyl Sulfoxide (DMSO). This compound is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation, making it a valuable tool in cancer research and drug development.[1] Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 236.23 g/mol | [1] |

| Solubility in DMSO | 125 mg/mL | [1] |

| Molar Solubility in DMSO | 529.15 mM | [1] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications. Adjustments can be made based on specific experimental needs.

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.

-

Solubilization in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of fresh, anhydrous DMSO. For 2.36 mg of powder to make a 10 mM solution, add 1 mL of DMSO.

-

It is highly recommended to use a newly opened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility and stability of the compound.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for at least 30 seconds.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1] Visually inspect the solution against a light source to ensure no solid particles remain.

-

-

Storage:

Application Notes

Determining Working Concentrations

It is recommended to perform a dose-response experiment to determine the effective concentration range. A starting point for such an experiment could be a serial dilution from a high concentration (e.g., 100 µM) downwards.

Use in Cell-Based Assays

When preparing working solutions for cell-based assays from the DMSO stock, it is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A preliminary experiment to determine the tolerance of your specific cell line to DMSO is advisable.

Stability and Handling

-

This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1]

-

Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice.

-

Before use, thaw the frozen aliquot at room temperature and ensure it is completely dissolved by vortexing gently.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare and utilize this compound stock solutions for their experimental needs, ensuring the integrity of their results.

References

Application Notes and Protocols: Tyrphostin AG 112 in Breast Cancer Cell Lines

Disclaimer: As of the latest available research, specific data regarding the application of Tyrphostin AG 112 in breast cancer cell lines is limited. The following application notes and protocols have been compiled based on research on closely related tyrphostin compounds, which are also inhibitors of protein tyrosine kinases. Researchers should use this information as a guideline and optimize protocols specifically for this compound and their cell lines of interest.

Introduction

Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many types of cancer, including breast cancer, PTKs are often overactive, leading to uncontrolled cell proliferation. By inhibiting these kinases, tyrphostins represent a potential therapeutic strategy for cancer treatment. This compound is identified as an Epidermal Growth Factor Receptor (EGFR) phosphorylation inhibitor[1]. This document provides an overview of the potential applications and experimental protocols for studying the effects of tyrphostin compounds in breast cancer cell lines, with the understanding that these may need to be adapted for this compound.

Quantitative Data Summary

The following table summarizes the effects of various tyrphostin compounds on different breast cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.

| Compound | Cell Line | Effect | Concentration | Citation |

| Tyrphostin-47 | MCF-7, MCF-7-5C | Growth inhibition, G1 and S phase delay | 50 and 100 µM | [2] |

| Tyrphostin AG 1024 | MCF-7 | Inhibition of proliferation, induction of apoptosis | IC20 | [3][4] |

| Tyrphostin AG 879 | MCF-7 | Inhibition of proliferation, DNA synthesis, and mitosis | 0.4 mM (significant effect) | [5] |

| Tyrphostin AG 879 | MCF-7 | Inhibition of ERK-1/2 activation | <20 µM | [5] |

| Tyrphostin AG 879 | MCF-7 | Decrease in RAF-1 and HER-2 expression | 5 µM | [5] |

| Afatinib | Multiple HER2+ lines | Synergistic growth inhibition with trastuzumab | IC50 < 80 nM in 7 of 11 cell lines | [6] |

Signaling Pathways

Tyrphostins can interfere with several key signaling pathways implicated in breast cancer. The specific pathway targeted can depend on the tyrphostin compound.

EGFR Signaling Pathway

Several tyrphostins, such as AG 1478, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[7]. Inhibition of EGFR phosphorylation can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival[7][8][9].

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin.

HER2 (ErbB2) Signaling Pathway

HER2, another member of the epidermal growth factor receptor family, is a key driver in a significant portion of breast cancers[10]. Tyrphostin AG 879 has been shown to inhibit HER-2 expression[11]. Targeting HER2 can disrupt downstream signaling, including the PI3K/Akt and MAPK pathways[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. HER-targeted tyrosine kinase inhibitors enhance response to trastuzumab and pertuzumab in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer [frontiersin.org]

- 9. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG 112: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tyrphostin AG 112 in in vitro studies. This document includes a summary of its mechanism of action, recommended dosage guidelines based on available data for related compounds, and detailed protocols for common experimental procedures.

Introduction

This compound, also known as Tyrphostin A48, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] It is recognized as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation, a critical signaling pathway implicated in various cancers.[1][2] Understanding the appropriate dosage and experimental application of this compound is crucial for accurate and reproducible research outcomes.

Mechanism of Action

This compound functions by inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling cascade is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. By blocking the tyrosine kinase activity of EGFR, this compound can impede downstream signaling events, leading to the inhibition of cancer cell growth and proliferation.

While the primary target of this compound is EGFR, it is important to note that some tyrphostins can exhibit inhibitory effects on other kinases. For instance, this compound has been shown to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 30 µM.

Quantitative Data Summary